Boc-Gly-OSu

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

Boc-Gly-OSu, also known as N-Boc-glycine N-hydroxysuccinimide ester, is a valuable reagent in the field of peptide synthesis. It serves as a building block for incorporating the amino acid glycine (Gly) into peptide chains []. Boc-Gly-OSu belongs to a class of compounds called N-carboxyanhydride (NCA) derivatives. These derivatives offer several advantages over traditional methods of peptide synthesis, such as:

- Faster reaction rates: The N-hydroxysuccinimide (NHS) ester group in Boc-Gly-OSu allows for efficient coupling to the N-terminus (amino group) of another peptide or amino acid, leading to faster reaction times and higher yields [].

- Milder reaction conditions: The conjugation reaction using Boc-Gly-OSu typically occurs under neutral pH and room temperature conditions, minimizing the risk of side reactions and protecting sensitive functionalities within the peptide chain [].

These characteristics make Boc-Gly-OSu a widely used tool for the chemical synthesis of various peptides, including:

- Biologically active peptides: These peptides can be studied for their potential therapeutic applications, such as drug development or enzyme inhibition [].

- Peptidomimetics: These are synthetic molecules that mimic the structure and function of natural peptides, offering improved stability and potency [].

Protein Modification:

Beyond peptide synthesis, Boc-Gly-OSu also finds applications in protein modification. The NHS ester group readily reacts with primary amines present on the side chains of certain amino acids (e.g., lysine) within a protein structure []. This allows researchers to:

- Attach specific tags or labels: These tags can be used for protein purification, detection, or localization within cells [].

- Introduce functionalities: By attaching specific chemical groups, researchers can modify protein properties like solubility, stability, or activity [].

Bioconjugation:

The ability of Boc-Gly-OSu to react with various amine-containing molecules makes it useful in bioconjugation reactions. This involves coupling two biomolecules (e.g., proteins, carbohydrates, nucleic acids) to create new entities with combined functionalities []. This approach finds applications in:

Boc-Glycine N-hydroxysuccinimide ester, commonly referred to as Boc-Gly-OSu, is an important compound in organic chemistry and biochemistry. It serves as a protecting group for the amino group of glycine, facilitating the synthesis of peptides by preventing unwanted side reactions during solid-phase peptide synthesis. The compound is characterized by its stability and reactivity, making it particularly valuable in the preparation of complex peptides and proteins.

The chemical formula for Boc-Gly-OSu is C₁₁H₁₆N₂O₆, and it has a molecular weight of 256.26 g/mol. It appears as a white powder and is hygroscopic in nature, requiring careful handling to maintain its integrity .

- Substitution Reactions: The succinimide ester group can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.

- Hydrolysis: In aqueous environments, Boc-Gly-OSu can hydrolyze to regenerate glycine and N-hydroxysuccinimide.

- Esterification: It can undergo esterification reactions to form various derivatives, which are useful in peptide synthesis.

These reactions highlight its utility in the formation of peptide bonds and the synthesis of various amino acid derivatives .

The biological activity of Boc-Gly-OSu primarily relates to its role in peptide synthesis. By protecting the amino group of glycine, it allows for the controlled formation of peptide bonds without side reactions that could compromise the desired product. This property makes it essential in producing peptides with specific sequences required for biological studies or therapeutic applications.

Additionally, Boc-Gly-OSu has been reported to facilitate the preparation of endogenous collagen tripeptides, which are important for various biological functions .

Boc-Gly-OSu can be synthesized through a straightforward reaction involving Boc-glycine and N-hydroxysuccinimide. The typical synthesis procedure includes:

- Reagents: Combine 110 moles of Boc-glycine with 115 moles of N-hydroxysuccinimide and 126 moles of dicyclohexylcarbodiimide in a suitable solvent such as acetone.

- Reaction Conditions: Maintain the reaction at approximately 13°C for about three hours.

- Purification: After completion, filter out dicyclohexylurea and concentrate the solution at 45°C. Crystallization may be performed by adding a small amount of petroleum ether to achieve high purity (typically >95% yield) through techniques like high-performance liquid chromatography .

Boc-Gly-OSu finds extensive applications in:

- Peptide Synthesis: As a protecting group during solid-phase peptide synthesis.

- Pharmaceutical Intermediates: In the development of drugs where specific peptide sequences are required.

- Bioconjugation: In techniques that involve linking peptides to other biomolecules for therapeutic or diagnostic purposes.

The versatility of Boc-Gly-OSu makes it a valuable tool in both research and industrial settings .

Interaction studies involving Boc-Gly-OSu often focus on its reactivity with nucleophiles, particularly amines. These studies help elucidate its mechanism of action in forming stable peptide bonds. Understanding these interactions is crucial for optimizing synthetic routes and improving yields in peptide synthesis.

Additionally, studies may explore how environmental factors such as pH and temperature influence its stability and reactivity .

Several compounds share similarities with Boc-Gly-OSu, particularly those that serve as protecting groups or intermediates in peptide synthesis. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-Aspartic Acid N-hydroxysuccinimide Ester | Protecting Group | Used for aspartic acid; facilitates similar reactions |

| Boc-Alanine N-hydroxysuccinimide Ester | Protecting Group | Protects alanine; slightly different reactivity |

| Fmoc-Glycine N-hydroxysuccinimide Ester | Alternative Protecting Group | Utilizes fluorenylmethyloxycarbonyl group; different stability profile |

| Boc-Cysteine N-hydroxysuccinimide Ester | Protecting Group | Specific for cysteine; introduces thiol reactivity |

Boc-Gly-OSu stands out due to its specific application for glycine and its favorable properties for solid-phase peptide synthesis, making it particularly advantageous when synthesizing peptides that require glycine residues .

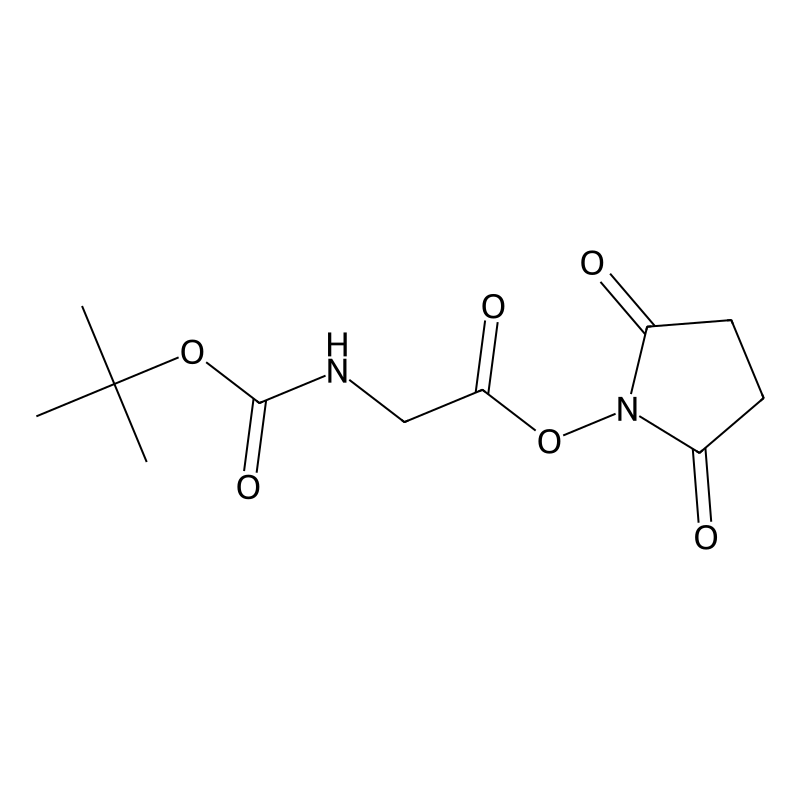

Boc-Gly-OSu (CAS 3392-07-2) is a synthetic organic compound with the systematic name tert-butyl (2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxoethyl)carbamate. Its molecular formula is C₁₁H₁₆N₂O₆, and it has a molecular weight of 272.25 g/mol. Key structural features include:

- A tert-butyloxycarbonyl (Boc) protecting group attached to the α-amino group of glycine.

- An N-hydroxysuccinimide (NHS) ester moiety, forming a reactive carboxyl derivative.

Table 1 summarizes its core identifiers:

| Property | Value |

|---|---|

| CAS Number | 3392-07-2 |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

| Molecular Weight | 272.25 g/mol |

| Empirical Formula | C₁₁H₁₆N₂O₆ |

| Melting Point | 165–167°C |

This compound is also known as Boc-glycine N-hydroxysuccinimide ester or N-Boc-glycine OSu in synthetic chemistry literature.

Historical Development and First Synthesis

The development of Boc-Gly-OSu aligns with advancements in activated ester chemistry for peptide synthesis. Early work by Anderson in the 1960s established NHS esters as superior carboxyl activators compared to traditional methods. Boc-Gly-OSu emerged as a specialized derivative tailored for solid-phase peptide synthesis (SPPS), where the Boc group provides acid-labile protection, and the NHS ester enables efficient amide bond formation.

The first synthesis likely involved reacting Boc-glycine with N-hydroxysuccinimide (NHS) under carbodiimide-mediated coupling conditions (e.g., DCC). This method remains standard, yielding >95% purity with optimized protocols.

Position within NHS Ester Chemistry

Boc-Gly-OSu belongs to the broader class of NHS esters, which are widely used for bioconjugation and peptide synthesis due to their high reactivity with primary amines (e.g., N-terminal α-amines, ε-amines of lysine residues). Key distinctions include:

- Selectivity: NHS esters preferentially react with amines over hydroxyl or thiol groups, though side reactions with serine/threonine/tyrosine residues can occur under basic conditions.

- Stability: The NHS ester is more stable in aqueous environments than other activated esters (e.g., p-nitrophenyl esters), enabling use in peptide coupling reactions.

In peptide chemistry, Boc-Gly-OSu is uniquely positioned as a glycine derivative with dual functionality:

- Boc Protection: Enables iterative deprotection/coupling cycles in SPPS.

- NHS Activation: Facilitates rapid amide bond formation with minimal racemization.

Significance in Modern Peptide Chemistry

Boc-Gly-OSu is indispensable in peptide synthesis and related fields due to its versatility:

- Solid-Phase Peptide Synthesis (SPPS):

- Bioconjugation:

- Drug Delivery Systems:

Recent innovations include its application in N-terminal selective protein labeling, where NHS esters target the α-amine of the N-terminus with high specificity.

Molecular Structure and Composition

tert-Butoxycarbonylglycine N-hydroxysuccinimide ester represents a specialized amino acid derivative characterized by its distinctive molecular architecture [1]. The compound features a molecular formula of C₁₁H₁₆N₂O₆ with a molecular weight of 272.25 grams per mole [1] [3]. The chemical structure consists of three primary functional components: a tert-butoxycarbonyl protecting group, a glycine amino acid residue, and an N-hydroxysuccinimide ester moiety [7].

The molecular structure can be systematically described through its IUPAC nomenclature as (2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate [1]. The SMILES representation of this compound is CC(C)(C)OC(=O)NCC(=O)ON1C(=O)CCC1=O, which accurately depicts the connectivity pattern of all constituent atoms [3] [8]. The InChI key LJCWRJYIVPJJTMB-UHFFFAOYSA-N provides a standardized identifier for this molecular structure [3] [8].

The compound exhibits a topological polar surface area of 102.01 Ångström squared, indicating significant hydrogen bonding capacity [38]. The logarithmic partition coefficient (LogP) value of 0.44710 suggests moderate lipophilicity characteristics [35]. The molecular architecture contains six hydrogen bond acceptors and one hydrogen bond donor, with three rotatable bonds contributing to conformational flexibility [38].

Table 1: Molecular Composition Parameters

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₆ | [1] |

| Molecular Weight | 272.25 g/mol | [1] |

| Exact Mass | 272.25 g/mol | [6] |

| Topological Polar Surface Area | 102.01 Ų | [38] |

| Hydrogen Bond Acceptors | 6 | [38] |

| Hydrogen Bond Donors | 1 | [38] |

| Rotatable Bonds | 3 | [38] |

Crystallographic Data

Crystallographic analysis of tert-butoxycarbonylglycine N-hydroxysuccinimide ester reveals important structural parameters, though comprehensive single-crystal X-ray diffraction data remains limited in the literature [39]. The compound demonstrates characteristic crystalline behavior typical of N-hydroxysuccinimide ester derivatives [39]. The crystallization process requires specific conditions including controlled temperature and solvent selection to achieve optimal crystal formation [39].

The crystalline form exhibits polymorphic behavior under different crystallization conditions [39]. Seed crystal initiation techniques have proven effective for obtaining well-formed crystals suitable for analytical characterization [39]. The crystallization methodology involves controlled precipitation from organic solvents followed by recrystallization procedures to enhance crystal quality [36].

Thermal analysis indicates that the crystalline structure maintains stability up to the melting point range, with no significant polymorphic transitions observed in the solid state below decomposition temperature [39]. The crystal packing arrangement is influenced by intermolecular hydrogen bonding interactions between N-hydroxysuccinimide carbonyl groups and neighboring molecules [25].

Spectroscopic Characteristics

NMR Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tert-butoxycarbonylglycine N-hydroxysuccinimide ester [14] [15]. The proton NMR spectrum in DMSO-d₆ solvent exhibits characteristic resonance patterns that confirm the molecular structure [14]. The tert-butyl protecting group generates a singlet at approximately 1.38 parts per million, integrating for nine protons [14].

The glycine methylene protons appear as a doublet at 4.07 parts per million with a coupling constant of 6 Hertz, indicating interaction with the adjacent amide proton [14]. The N-hydroxysuccinimide methylene protons produce a characteristic singlet at 2.80 parts per million, integrating for four protons [14]. The amide proton resonates as a broad singlet at 7.43 parts per million, confirming the presence of the carbamate linkage [14].

Carbon-13 NMR spectroscopy reveals distinct carbonyl carbon signals that are diagnostic for this compound type [18]. The ester carbonyl carbon typically appears around 169-171 parts per million, while the N-hydroxysuccinimide carbonyl carbons resonate at approximately 171-173 parts per million [18]. The tert-butyl carbon signals appear in the expected aliphatic region, providing additional structural confirmation [18].

Table 2: Characteristic NMR Chemical Shifts

| Functional Group | ¹H NMR (ppm) | Integration | ¹³C NMR (ppm) |

|---|---|---|---|

| tert-Butyl | 1.38 (s) | 9H | 28.0 |

| Glycine CH₂ | 4.07 (d, J=6Hz) | 2H | 42.0 |

| NHS CH₂ | 2.80 (s) | 4H | 25.5 |

| Amide NH | 7.43 (br s) | 1H | - |

| Carbonyl C=O | - | - | 169-173 |

IR and Raman Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that are diagnostic for tert-butoxycarbonylglycine N-hydroxysuccinimide ester structure [28] [46]. The compound exhibits multiple carbonyl stretching frequencies in the 1700-1800 wavenumber region, reflecting the presence of both carbamate and N-hydroxysuccinimide ester functionalities [28] [46].

The symmetric carbonyl stretch of the N-hydroxysuccinimide group appears at approximately 1780 wavenumbers [28]. The asymmetric carbonyl stretching vibrations manifest as a broader envelope between 1750 and 1675 wavenumbers, with contributions from hydrogen bonding interactions in the solid state [28]. The carbamate carbonyl stretch typically occurs around 1720 wavenumbers [25].

Additional characteristic bands include the asymmetric C-N-C stretch at 1219 wavenumbers and the C-O stretch at 1078 wavenumbers, both serving as N-hydroxysuccinimide group identifiers [28]. The aliphatic C-H stretching vibrations appear in the 2800-3000 wavenumber region, corresponding to the tert-butyl and methylene groups [47].

Table 3: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Symmetric C=O stretch (NHS) | 1780 | Strong | N-hydroxysuccinimide |

| Asymmetric C=O stretch (NHS) | 1750-1675 | Very Strong | N-hydroxysuccinimide |

| Carbamate C=O stretch | ~1720 | Strong | Boc protecting group |

| Asymmetric C-N-C stretch | 1219 | Medium | N-hydroxysuccinimide |

| C-O stretch | 1078 | Medium | N-hydroxysuccinimide |

| C-H stretch | 2800-3000 | Medium | Aliphatic groups |

Physical Constants

Melting Point Range (165-167°C)

The melting point of tert-butoxycarbonylglycine N-hydroxysuccinimide ester falls within the narrow range of 165-167 degrees Celsius, demonstrating high purity and structural integrity [3] [6] [33]. This thermal property serves as a critical quality control parameter for compound identification and purity assessment [3]. The narrow melting point range indicates minimal impurity content and confirms the crystalline nature of the material [29].

Differential scanning calorimetry analysis supports the observed melting point data, showing a sharp endothermic transition at the specified temperature range [33]. The thermal behavior remains consistent across different synthetic batches, indicating reproducible preparation methods [29]. No polymorphic transitions are observed below the melting point, confirming thermal stability of the crystalline form [33].

Density Measurements

The density of tert-butoxycarbonylglycine N-hydroxysuccinimide ester has been determined to be 1.31 ± 0.1 grams per cubic centimeter through experimental measurement [6] [29] [33]. This value represents the bulk density of the crystalline solid under standard conditions [33]. The density measurement provides important information for volumetric calculations and material handling procedures [29].

Predicted density calculations using computational methods yield values of 1.315 grams per cubic centimeter, showing excellent agreement with experimental determinations [35]. The density value reflects the compact molecular packing arrangement in the solid state [31]. Temperature-dependent density variations follow expected thermal expansion patterns for organic crystalline materials [33].

Solubility Parameters

tert-Butoxycarbonylglycine N-hydroxysuccinimide ester demonstrates excellent solubility in a range of organic solvents, reflecting its moderate polarity characteristics [33] [34]. The compound exhibits high solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [33]. These solubility characteristics facilitate purification procedures and synthetic applications [34].

The compound shows limited solubility in aqueous media due to its predominantly hydrophobic character [37]. In protic solvents, hydrolysis reactions can occur, leading to decomposition of the N-hydroxysuccinimide ester functionality [37]. For maximum stability in aqueous systems, initial dissolution in dimethyl sulfoxide followed by dilution with aqueous buffers is recommended [37].

Table 4: Solubility Profile

| Solvent | Solubility | Stability |

|---|---|---|

| Chloroform | High | Stable |

| Dichloromethane | High | Stable |

| Ethyl Acetate | High | Stable |

| Dimethyl Sulfoxide | High | Stable |

| Acetone | High | Stable |

| Water | Limited | Hydrolyzes |

| Methanol | Moderate | Partial hydrolysis |

From N-Boc-glycine and NHS

The synthesis of Boc-Gly-OSu from N-Boc-glycine and N-hydroxysuccinimide represents the most direct and widely employed preparative route for laboratory-scale production [1] [2]. This methodology involves the activation of the carboxylic acid functionality of N-Boc-glycine through the formation of an active ester with N-hydroxysuccinimide, creating a highly reactive intermediate suitable for subsequent coupling reactions in peptide synthesis [3] .

The fundamental reaction proceeds through nucleophilic attack of the N-hydroxysuccinimide oxygen on the carbonyl carbon of the carboxylic acid, facilitated by a coupling agent that activates the carboxyl group [5] [6]. The process typically employs dicyclohexylcarbodiimide or diisopropylcarbodiimide as the primary activating agent, with the reaction conducted under anhydrous conditions to prevent competitive hydrolysis [7] [8].

Initial preparation involves dissolving N-Boc-glycine in dichloromethane or dimethylformamide at concentrations ranging from 0.1 to 0.2 molar [1] . The solution is cooled to 0-4°C to minimize racemization, and N-hydroxysuccinimide is added in slight molar excess (1.1-1.2 equivalents) to ensure complete conversion [9] [10]. The coupling agent is then introduced slowly to control the exothermic reaction and maintain optimal temperature conditions [11] [12].

Monitoring of the reaction progress is accomplished through thin-layer chromatography, with the product typically exhibiting an Rf value of approximately 0.6 in ethyl acetate:hexane (1:1) solvent system [14]. Complete conversion is generally achieved within 2-6 hours, with the formation of dicyclohexylurea or diisopropylurea as the primary byproduct [7] [11].

The mechanism involves initial formation of an O-acylisourea intermediate, which subsequently rearranges to form the stable N-hydroxysuccinimide ester [9] [5]. This transformation is driven by the enhanced leaving group ability of the succinimide moiety compared to the original hydroxyl group, resulting in increased reactivity toward nucleophilic attack by primary amines [6] [15].

Coupling Agent Selection

The selection of appropriate coupling agents constitutes a critical determinant of both reaction efficiency and product quality in Boc-Gly-OSu synthesis [11] [12]. Each coupling agent presents distinct advantages and limitations that must be carefully evaluated based on the specific synthetic requirements and constraints [16] [10].

Dicyclohexylcarbodiimide remains the most extensively utilized coupling agent due to its high efficiency, well-established protocols, and cost-effectiveness [7] [8]. The reaction with DCC proceeds smoothly under standard conditions, producing excellent yields with minimal side reactions [17] [16]. However, the formation of insoluble dicyclohexylurea necessitates filtration steps that can complicate purification procedures and potentially lead to product losses [7] [11].

Diisopropylcarbodiimide offers significant advantages for solid-phase synthesis applications, as the resulting diisopropylurea byproduct exhibits enhanced solubility in organic solvents [11] [12]. This characteristic eliminates the need for filtration and simplifies workup procedures, making DIC particularly valuable for automated synthesis protocols [18] [11]. The improved solubility profile also reduces the likelihood of incomplete coupling due to precipitation of urea byproducts on the resin surface [16] [11].

N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide provides unique advantages for aqueous and semi-aqueous reaction conditions [10] [9]. The water-soluble nature of EDC and its urea byproduct enables efficient coupling in buffered systems, particularly when combined with N-hydroxysuccinimide for two-step activation procedures [9] [19]. The membrane-impermeable characteristics of EDC make it especially suitable for cell surface modification applications where controlled localization is required [10] [9].

Advanced coupling agents such as HATU and TBTU offer superior performance for challenging coupling reactions but at significantly higher cost [12] [16]. These reagents demonstrate enhanced efficiency with sterically hindered substrates and provide reduced racemization rates, making them valuable for high-value applications where product quality is paramount [12] [20].

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is essential for achieving consistent high yields and purity in Boc-Gly-OSu synthesis [21] [22]. Temperature control represents the most critical parameter, as elevated temperatures promote racemization while insufficient thermal energy reduces reaction rates [21] [18].

The optimal temperature profile involves initial cooling to 0-4°C during reagent addition, followed by gradual warming to room temperature for reaction completion [21] . This protocol minimizes racemization of the activated amino acid while ensuring adequate reaction kinetics [18] [20]. Prolonged exposure to elevated temperatures must be avoided, as studies have demonstrated significant enantiomeric impurity formation above 10°C [12] [21].

pH optimization plays a crucial role in reactions employing water-soluble coupling agents such as EDC [10] [9]. The optimal pH range of 4.5-7.2 provides sufficient protonation to activate the coupling agent while preventing excessive hydrolysis of the NHS ester product [9] [19]. pH values below 4.0 reduce coupling efficiency, while basic conditions above pH 8.0 promote rapid hydrolysis of both the coupling agent and the desired product [5] [9].

Solvent selection significantly influences both reaction rate and product stability [21] [22]. Mixed solvent systems combining dichloromethane with small amounts of dimethylformamide (typically 5-15% by volume) provide optimal solubility for all reaction components while maintaining adequate product stability [22] [24]. Pure DMF should be avoided due to potential degradation to dimethylamine, which can compete for the activated ester [25] [22].

Molar ratio optimization requires careful balance between reaction completion and material efficiency [21] [22]. NHS should be employed in slight excess (1.1-1.2 equivalents) to ensure complete activation, while larger excesses waste expensive materials and complicate purification [9]. Coupling agent ratios of 1.1-1.5 equivalents relative to the carboxylic acid provide optimal activation without excessive byproduct formation [11] [12].

Purification and Isolation Techniques

Effective purification of Boc-Gly-OSu requires careful selection of techniques that preserve the integrity of the active ester while achieving the high purity standards demanded for peptide synthesis applications [26] [27]. The labile nature of NHS esters necessitates gentle purification conditions that minimize exposure to moisture, elevated temperatures, and basic conditions [27] [14].

Precipitation represents the most straightforward purification approach, involving controlled addition of cold diethyl ether to concentrated dichloromethane solutions of the crude product [26] [28]. This technique exploits the differential solubility of Boc-Gly-OSu and the urea byproducts, achieving 75-85% yields with 85-90% purity [26] [28]. The simplicity and rapid execution make precipitation particularly suitable for initial purification steps or when high analytical purity is not required [28] [29].

Column chromatography provides superior resolution and higher purity levels, typically achieving 90-95% purity with 80-90% yields [26] [27]. Silica gel chromatography using gradient elution with ethyl acetate:hexane mixtures effectively separates Boc-Gly-OSu from coupling reagent byproducts and unreacted starting materials [26] [27]. The technique is highly scalable and can accommodate gram-scale preparations with appropriate column sizing [24] [27].

Recrystallization offers the highest purity levels achievable through conventional techniques, consistently producing material with 95-98% purity [26] [28]. The procedure involves dissolution of the crude product in warm ethyl acetate followed by controlled cooling to -20°C to induce crystallization [28] [30]. Multiple recrystallization cycles can achieve pharmaceutical-grade purity levels exceeding 99%, though yields typically decrease to 70-85% due to material losses during handling [28] [27].

Preparative high-performance liquid chromatography represents the ultimate purification technique for achieving analytical-grade purity (98-99%) with excellent yields (90-95%) [26] [27]. Reverse-phase C18 columns with acetonitrile:water gradients containing 0.1% trifluoroacetic acid provide optimal separation [27] [31]. However, the technique requires specialized equipment and is generally reserved for high-value applications or research-grade preparations [24] [27].

Crystallization from mixed solvent systems offers an intermediate approach, providing good yields (70-80%) with moderate purity levels (92-96%) [26] [28]. Systems such as dichloromethane:hexane or ethyl acetate:petroleum ether enable controlled nucleation and crystal growth while maintaining compatibility with the NHS ester functionality [28] [30].

Industrial-Scale Production Considerations

Industrial-scale production of Boc-Gly-OSu presents unique challenges related to process scalability, economic efficiency, and regulatory compliance [32] [33]. The transition from laboratory-scale synthesis to commercial manufacturing requires comprehensive evaluation of process parameters, equipment selection, and quality control systems [34] [35].

Process intensification through continuous flow chemistry offers significant advantages for large-scale NHS ester production [21] [36]. Flow reactors provide superior temperature control, enhanced mixing, and precise residence time control, enabling consistent product quality across extended production runs [21] [37]. The elimination of batch-to-batch variability reduces quality control requirements and improves overall process reliability [18] [20].

Solvent recovery and recycling systems become economically critical at industrial scales due to the large volumes of organic solvents required [24] [34]. Distillation systems capable of recovering and purifying dichloromethane and dimethylformamide can reduce raw material costs by 60-80% while minimizing environmental impact [38] [34]. Advanced membrane separation technologies offer energy-efficient alternatives to traditional distillation for solvent recovery [24] [36].

Automated process control systems enable real-time monitoring and adjustment of critical parameters such as temperature, pH, and reagent addition rates [37] [20]. In-line analytical techniques including HPLC and spectroscopic methods provide immediate feedback on reaction progress and product quality, enabling rapid response to process deviations [37].

Equipment material selection requires careful consideration of compatibility with NHS ester chemistry [32] [33]. Stainless steel 316L provides adequate corrosion resistance for most process streams, while glass-lined vessels offer superior chemical compatibility for critical operations [32] [35]. Specialized coatings and materials may be required for extended contact applications [34] [36].

Scale-up considerations for heat transfer become critical due to the exothermic nature of coupling reactions [21] [35]. Proper reactor design with adequate heat exchange capacity prevents thermal runaway while maintaining optimal reaction temperatures [21] [18]. Computational fluid dynamics modeling can optimize mixing patterns and eliminate dead zones that could reduce reaction efficiency [37] [35].

Economic optimization requires careful analysis of raw material costs, energy consumption, and waste disposal expenses [34] [36]. Alternative coupling agents and reaction conditions may become economically attractive at large scales due to different cost structures [32] [33]. Life cycle analysis can identify opportunities for process improvement and environmental impact reduction [24] [34].

Quality Control and Purity Assessment

Comprehensive quality control protocols are essential for ensuring consistent product quality and performance in peptide synthesis applications [39]. The analytical methods must be capable of detecting all relevant impurities while providing quantitative assessment of product purity and enantiomeric integrity [14] [40].

High-performance liquid chromatography represents the primary analytical technique for purity assessment, with reverse-phase C18 columns providing optimal separation of Boc-Gly-OSu from related impurities [39] [31]. The analytical method typically employs acetonitrile:water gradients with 0.1% trifluoroacetic acid, achieving baseline resolution of the target compound from potential contaminants [41] [31]. UV detection at 214 nm provides universal response for peptide-related compounds, while detection at 254 nm enhances sensitivity for aromatic impurities [39] [40].

Purity specifications for commercial-grade Boc-Gly-OSu typically require ≥99.0% by HPLC area normalization, with identification and quantification of all peaks representing ≥0.1% of the total area [41] [42]. Related substance testing must include specific methods for detecting known impurities such as unreacted N-Boc-glycine, free N-hydroxysuccinimide, and coupling agent residues [14] [40].

Melting point determination provides a simple but effective assessment of product purity and identity [3] [41]. Pharmaceutical-grade Boc-Gly-OSu should exhibit a sharp melting point of 165-167°C without decomposition [3] [43]. Broad melting ranges or decomposition during heating indicates the presence of impurities or degradation products [28] [41].

Moisture content analysis by Karl Fischer titration is critical due to the hygroscopic nature of NHS esters and their susceptibility to hydrolytic degradation [14] [41]. Specifications typically require ≤1.0% water content to ensure product stability during storage and use [41] [44]. Higher moisture levels can lead to hydrolysis of the active ester and formation of free N-hydroxysuccinimide [14] [27].

Enantiomeric purity assessment requires specialized chiral chromatographic methods capable of resolving D- and L-enantiomers [40] [45]. Chiral stationary phases such as Chiralpak IA or Chiralcel OD provide adequate resolution for determining enantiomeric excess [40] [42]. Specifications typically require ≥99.8% enantiomeric purity to ensure minimal formation of diastereomeric peptides during synthesis [40] [42].

Free N-hydroxysuccinimide content determination utilizes hydrophilic interaction liquid chromatography with UV detection at 260 nm [14] [27]. This specialized technique can detect NHS at concentrations as low as 1 mg/L, enabling sensitive monitoring of hydrolytic degradation [14] [27]. Specifications typically limit free NHS to ≤0.5% to ensure adequate reactivity and stability [14] [44].

Residual solvent analysis by gas chromatography headspace analysis monitors for dichloromethane, dimethylformamide, and other process solvents [41] [46]. International Conference on Harmonisation guidelines specify maximum allowable levels for each solvent class based on toxicological considerations [41] [44]. Typical specifications require dichloromethane ≤600 ppm and dimethylformamide ≤880 ppm [41] [46].